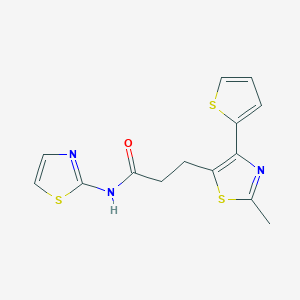

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide

Description

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group and a thiophene ring at positions 2 and 4, respectively. The propanamide side chain is linked to a secondary thiazol-2-yl group via an amide bond.

Properties

IUPAC Name |

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS3/c1-9-16-13(10-3-2-7-19-10)11(21-9)4-5-12(18)17-14-15-6-8-20-14/h2-3,6-8H,4-5H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGFVFUDOZLLJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NC2=NC=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The thiophene ring is introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the amidation reaction to attach the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization and cross-coupling steps, as well as the use of automated systems for the amidation reaction to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiazole and thiophene rings can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, particularly at the amide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Antimicrobial Activity

- Anti-inflammatory Properties

- Anticancer Potential

Antimicrobial Activity

Preliminary studies suggest that derivatives of thiazole and thiophene exhibit notable antimicrobial properties. Although specific data on this compound's efficacy against particular pathogens is limited, structural similarities with other active compounds indicate potential effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study : A study conducted on thiazole derivatives reported significant antimicrobial activity against various bacterial strains. While direct testing on this specific compound is needed, its structural attributes suggest similar potential efficacy.

Anti-inflammatory Properties

Compounds similar to this compound have shown potential in reducing inflammation by modulating inflammatory pathways. Research indicates that thiazole derivatives can inhibit the production of pro-inflammatory cytokines.

Case Study : Related compounds demonstrated their ability to inhibit nitric oxide production in macrophages, indicating a possible pathway for anti-inflammatory effects.

Anticancer Potential

The thiazole and thiophene rings are often implicated in anticancer activity due to their ability to interact with various cellular targets. Research has shown that similar compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Study : In vitro studies on thiazole-containing compounds have shown promising results in inhibiting the growth of various cancer cell lines, suggesting that further exploration into this compound could yield valuable insights into its anticancer properties.

Summary of Findings

Mechanism of Action

The mechanism of action of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Features:

- Core Thiazole Ring : The thiazole moiety is a common feature in compounds across the evidence, with variations in substituents significantly altering activity.

- Thiophene vs. Aryl Substituents : The 4-(thiophen-2-yl) group distinguishes this compound from analogs like N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (), where a fluorophenyl group enhances electronic effects and bioavailability .

- Amide Side Chain: The N-(thiazol-2-yl) propanamide group contrasts with substituents such as phenoxymethyl-triazole () or pyridinyl groups (), which influence solubility and target affinity.

Data Table: Structural Analog Comparison

Anticancer Activity:

- Compound 7b (): Exhibits potent activity against HepG-2 (IC50 = 1.61 µg/mL), attributed to the phenyl and hydrazonoyl groups enhancing DNA intercalation or kinase inhibition .

- Compound 31 () : Demonstrates KPNB1 inhibitory effects, with the fluorophenyl group improving nuclear transport interference .

Pesticidal Activity:

- Reference Compounds P6 and P10 () : Trifluoropropylthio and difluorocyclopropyl groups enhance pesticidal efficacy by increasing lipophilicity and metabolic stability .

- Target Compound : The absence of halogenated substituents may reduce environmental persistence compared to derivatives.

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups (e.g., ) improve target binding but may increase toxicity.

- Bulkier Substituents: Thiophene (target compound) vs.

- Amide Flexibility : The propanamide chain length and substituents (e.g., thiazol-2-yl vs. propynyl in ) influence conformational stability and bioavailability.

Biological Activity

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide is a complex organic compound characterized by its thiazole and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 313.39 g/mol. The presence of multiple heterocycles contributes to its unique pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.39 g/mol |

| Structural Features | Thiazole and thiophene rings |

Anticancer Properties

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant anticancer activity. A study demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The selectivity towards cancer cells highlights the potential for developing targeted therapies .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thiazole-based compounds have shown efficacy against a range of bacterial strains, indicating that this compound could also possess such activity .

While specific mechanisms for this compound are not well-documented, it is hypothesized that the thiazole and thiophene rings may interact with biological targets through enzyme inhibition or receptor modulation, common pathways for compounds with similar structures .

Case Studies

-

Cytotoxicity Assay :

- Objective : To evaluate the cytotoxic effects of the compound on cancer cell lines.

- Method : MTT assay was performed on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231).

- Results : The compound exhibited significant cytotoxicity, particularly against melanoma cells, suggesting its potential as an anticancer agent .

-

Antimicrobial Testing :

- Objective : To assess the antimicrobial efficacy against various bacterial strains.

- Method : Disk diffusion method was employed to evaluate inhibition zones.

- Results : Compounds with similar thiazole structures demonstrated promising antimicrobial activity, supporting further investigation into this compound’s potential .

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through multi-step organic reactions involving nucleophilic substitutions and coupling reactions. Understanding its chemical reactivity is crucial for further modifications to enhance biological activity.

Common Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Can yield sulfoxides or sulfones using agents like H₂O₂. |

| Reduction | Converts thiazole rings to dihydro derivatives using LiAlH₄. |

| Substitution | Electrophilic and nucleophilic substitutions can introduce new functional groups. |

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

Methodological Answer:

The synthesis typically involves multi-step processes, starting with the preparation of thiazole and thiophene intermediates. Key steps include:

- Thiazole ring formation via Hantzsch thiazole synthesis, using α-haloketones and thioamides under reflux conditions in ethanol or DMF .

- Coupling reactions to attach the thiophene moiety: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) and controlled pH (7–9) .

- Amide bond formation between the thiazole-thiophene intermediate and thiazol-2-amine, using EDCI/HOBt as coupling agents in anhydrous DCM .

Standardization requires monitoring via TLC/HPLC and optimizing temperature (60–80°C) and solvent polarity (DMF > ethanol) to improve yields (>70%) .

Basic: Which spectroscopic techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), thiazole (δ 2.4–2.6 ppm for methyl groups), and amide protons (δ 8.1–8.3 ppm). Compare experimental shifts with DFT-calculated values to resolve ambiguities .

- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and thiazole C-N vibrations (~1500 cm⁻¹) .

- Elemental Analysis : Ensure ≤0.3% deviation between experimental and theoretical C/H/N/S values .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Dynamic NMR (DNMR) : Assess rotational barriers in amide bonds or hindered thiophene-thiazole linkages if splitting suggests conformational exchange .

- 2D NMR (COSY, HSQC) : Map coupling between thiophene protons and adjacent thiazole carbons to confirm regiochemistry .

- DFT Simulations : Compare computed chemical shifts (e.g., using Gaussian09) with experimental data to identify misassignments .

Advanced: What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) or receptors (e.g., mGluR5) using fluorescence polarization or SPR to measure IC₅₀ .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to track localization via confocal microscopy .

- Proteomics : Perform pull-down assays with biotinylated analogs to identify binding partners .

Advanced: How to apply computational methods to predict binding interactions with target proteins?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding poses using crystal structures (e.g., PDB ID 4ZFI for mGluR5) and assess docking scores (<-7 kcal/mol for strong binding) .

- MD Simulations (GROMACS) : Run 100-ns trajectories to evaluate stability of ligand-receptor complexes in explicit solvent .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. nitro groups) on bioactivity using MOE or Schrödinger .

Basic: What solvent systems are optimal for solubility and reactivity in synthetic steps?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates during amide coupling (≥50 mg/mL) .

- Ether/water biphasic systems : Use for Suzuki-Miyaura coupling to minimize side reactions .

- Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals (>95%) .

Advanced: How to design structure-activity relationship (SAR) studies for thiophene-thiazole derivatives?

Methodological Answer:

- Scaffold Diversification : Synthesize analogs with substituted thiophenes (e.g., 5-bromo vs. 5-methoxy) and compare IC₅₀ values in kinase assays .

- Pharmacophore Mapping : Identify critical groups (e.g., thiazole NH for H-bonding) via alanine scanning or truncation studies .

- 3D-QSAR : Use CoMFA/CoMSIA to model steric/electrostatic contributions to activity .

Advanced: How to optimize reaction conditions using design of experiments (DoE)?

Methodological Answer:

- Factorial Design : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) to maximize yield .

- Response Surface Methodology (RSM) : Model interactions between pH and reaction time to identify Pareto-optimal conditions .

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., nitration) to improve safety and scalability .

Basic: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>180°C indicates thermal stability) .

- Light Exposure Testing : Use ICH Q1B guidelines to evaluate photostability under UV/visible light .

Advanced: How to address discrepancies between in vitro and in vivo bioassay results?

Methodological Answer:

- Metabolite Profiling : Identify hepatic metabolites (e.g., CYP450-mediated oxidation) using LC-QTOF-MS to explain reduced in vivo efficacy .

- Plasma Protein Binding Assays : Measure free fraction via equilibrium dialysis; high binding (>95%) may limit bioavailability .

- PK/PD Modeling : Integrate in vitro IC₅₀ with in vivo clearance data to adjust dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.